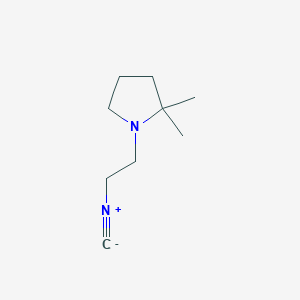

1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine

Description

1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine (CAS 602268-94-0) is a pyrrolidine derivative featuring a 2,2-dimethyl-substituted pyrrolidine ring and an isocyanoethyl (-CH2CH2NC) functional group. The compound’s molecular formula is C9H15N2, with a molecular weight of 151.23 g/mol . The isocyano group confers high reactivity, making this compound valuable in organic synthesis, particularly in cycloaddition reactions or as a ligand precursor.

Properties

IUPAC Name |

1-(2-isocyanoethyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(2)5-4-7-11(9)8-6-10-3/h4-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZOZMWYOAGPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC[N+]#[C-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride and an excess of a tertiary nitrogen base like triethylamine in dichloromethane . This reaction is exothermic and often requires cooling below zero degrees Celsius to manage the reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This approach allows for continuous production, reducing reaction times and improving yields. For example, the dehydration of formamides under micellar conditions using environmentally friendly reagents like tosyl chloride and sodium hydrogen carbonate in water has been reported .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert the isocyano group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

Oxidation: Isocyanates.

Reduction: Amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine exerts its effects involves the reactivity of the isocyano group. This group can participate in various chemical reactions, forming intermediates that interact with molecular targets. For example, in biological systems, the compound may form covalent bonds with proteins or nucleic acids, affecting their function and leading to biological activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and physicochemical attributes of 1-(2-Isocyanoethyl)-2,2-dimethylpyrrolidine with similar pyrrolidine derivatives:

Key Observations

Steric and Electronic Effects :

- The 2,2-dimethyl substitution on the pyrrolidine ring in the target compound introduces significant steric hindrance, which may restrict conformational flexibility compared to analogs like 2,5-dimethylpyrrolidine (Compound 30, Table 4 in ). This steric effect could influence binding affinity in biological systems or catalytic activity in synthetic applications.

- Replacing pyrrolidine with D-proline (Compound 31 in ) reduces potency by 9-fold, highlighting the importance of pyrrolidine ring geometry.

Functional Group Reactivity: The isocyanoethyl group distinguishes the target compound from analogs like isothiocyanatoethyl derivatives (). Isocyano groups are highly reactive in [2+1] cycloadditions and serve as versatile intermediates in heterocycle synthesis, whereas isothiocyanates are more commonly used for protein labeling . Hydrochloride salts (e.g., 2,2-dimethylpyrrolidine hydrochloride) enhance solubility and stability, making them preferable in pharmaceutical formulations .

The commercial availability of 2,2-dimethylpyrrolidine derivatives () underscores their industrial importance, likely extending to the target compound in catalysis or drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.